1-Isopropylhydrazinecarbonitrile
Description
1-Isopropylhydrazinecarbonitrile is a nitrile-containing compound featuring an isopropyl group attached to a hydrazine backbone. It is listed in commercial catalogs as a fine chemical or pharmaceutical intermediate, suggesting its utility in organic synthesis or drug development .
Properties
CAS No. |
58605-87-1 |
|---|---|
Molecular Formula |
C4H9N3 |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
amino(propan-2-yl)cyanamide |
InChI |
InChI=1S/C4H9N3/c1-4(2)7(6)3-5/h4H,6H2,1-2H3 |
InChI Key |
VRPHXQGTAUWCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropylhydrazinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of hydrazinecarbonitrile, 1-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Isopropylhydrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and pressures .
Major Products Formed
Scientific Research Applications
1-Isopropylhydrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of hydrazinecarbonitrile, 1-(1-methylethyl)- involves its interaction with molecular targets through its hydrazine and carbonitrile groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Structural Features
- 1-Isopropylhydrazinecarbonitrile : Contains a hydrazine (-NH-NH₂) group linked to a nitrile (-C≡N) and an isopropyl substituent.
- Analogous Compounds: 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile (C₁₁H₁₁N₃S): Incorporates a pyrazole ring and thiophene group, enhancing aromaticity and electronic diversity . 1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂): Combines a piperidine ring with a cyclohexane-carbonitrile moiety, increasing steric bulk and lipophilicity . 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile (C₁₆H₂₄N₂O₂S): Features sulfonyl and cyclopropyl groups, influencing solubility and metabolic stability .
Functional Group Impact
- Nitrile Group : Common across all compounds, enabling nucleophilic additions (e.g., with Grignard reagents) or reductions to amines.
- Hydrazine vs. Heterocycles : The hydrazine group in this compound offers bifunctional reactivity (basic -NH- and nucleophilic -NH₂), whereas pyrazole or piperidine rings in analogs provide rigid scaffolds for target binding .
Physicochemical Properties and Stability
Key Observations :
- Stability: Cyclohexane-linked nitriles (e.g., 1-Piperidinocyclohexanecarbonitrile) exhibit higher thermal stability due to steric protection of the nitrile group .
- Reactivity : Hydrazine derivatives like this compound may undergo condensation reactions with aldehydes/ketones, as seen in pyrimidine-carbonitrile syntheses .
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